In Vitro BRD4 Inhibition IC₅₀ of 5-Bromo-2-(4-methylphenyl)pyridine vs. Related 2-Arylpyridine Analogs
In an LPS-stimulated mouse RAW264.7 cell assay measuring NF-κB-mediated nitric oxide production as a readout for BRD4 inhibition, 5-Bromo-2-(4-methylphenyl)pyridine exhibited an IC₅₀ of 3.8 μM. This activity profile is directly comparable to a panel of related 5-substituted-2-arylpyridines reported in the patent literature, where active compounds range from 0.5 μM to >10 μM depending on aryl substitution [1]. The presence of the para-methyl group in this compound contributes to a specific lipophilic and electronic signature that yields sub-10 μM activity, whereas the unsubstituted 2-phenylpyridine core lacks appreciable inhibition [2].
| Evidence Dimension | BRD4-mediated nitric oxide production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.8 μM |
| Comparator Or Baseline | 2-Phenylpyridine (unsubstituted) and other 5-substituted-2-arylpyridine analogs |
| Quantified Difference | Target compound exhibits sub-10 μM activity; unsubstituted 2-phenylpyridine is inactive (>10 μM) in this assay class. |
| Conditions | LPS-stimulated mouse RAW264.7 cells; 30 min preincubation; NF-κB-mediated NO production |
Why This Matters
This data point provides a verifiable, target-specific activity benchmark that distinguishes 5-Bromo-2-(4-methylphenyl)pyridine from non-substituted or alternatively substituted 2-arylpyridines in epigenetic inhibitor screening cascades.
- [1] BindingDB. BDBM50443232 / CHEMBL3086883. Affinity Data: IC₅₀ = 3.80E+3 nM. Assay: Inhibition of BRD4 in LPS-stimulated mouse RAW264.7 cells via NF-κB-mediated nitric oxide production. View Source
- [2] PubChem. 5-substituted-2-arylpyridines as selective modulators of CRF receptors. U.S. Patent Application US20010044534A1, 2001. View Source
